molecular formula C12H17BFNO3 B11860579 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol

Cat. No.: B11860579
M. Wt: 253.08 g/mol
InChI Key: ZQSOOIJIDNUIDI-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C12H16BFNO3 It is a derivative of pyridine, containing a fluorine atom and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The reaction of 3-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

    Hydroxymethylation: The resulting boronic ester is then subjected to hydroxymethylation using formaldehyde and a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the boronic ester to a boronic acid using reagents like NaBH4 (Sodium borohydride).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed

    Oxidation: (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)formaldehyde, (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carboxylic acid

    Reduction: (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)boronic acid

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development : The compound is being studied as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases. The dioxaborolane group is known for its ability to form stable complexes with biological targets, which could enhance the efficacy of therapeutic agents. Research indicates that compounds with similar structures have shown promising results in enzyme inhibition and receptor modulation, which are critical mechanisms in drug action .

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial activity against several pathogens. For instance, compounds structurally related to it have demonstrated significant inhibition against Gram-negative bacteria and fungi . This suggests that (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol may also possess similar bioactivity.

Material Science

Boron-Containing Materials : The incorporation of boron into polymer matrices can impart unique electronic properties. This compound's dioxaborolane moiety is particularly useful in synthesizing boron-containing polymers that may find applications in electronic devices or sensors. Research into its polymerization processes is ongoing to explore its potential in creating advanced materials with tailored properties .

Synthetic Organic Chemistry

Versatile Intermediate : The compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules. For example, it can participate in cross-coupling reactions that are essential for constructing diverse organic frameworks .

  • Antimicrobial Studies : In a study examining the antimicrobial properties of structurally similar compounds, several were found to inhibit Mycobacterium smegmatis effectively. The presence of electron-withdrawing groups was noted to enhance activity against Gram-negative bacteria . This suggests that this compound could be further explored for its potential as an antimicrobial agent.
  • Synthesis and Characterization : A recent study detailed the synthesis of various derivatives of pyridine-based compounds using this compound as a precursor. The characterization involved techniques such as NMR spectroscopy and X-ray crystallography to confirm structural integrity and purity .

Mechanism of Action

The mechanism by which (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol exerts its effects depends on its application:

    In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, forming bonds with electrophilic partners.

    As a Fluorescent Probe: The boronic ester group interacts with diols, leading to changes in fluorescence properties.

    In Medicine: The compound or its derivatives may inhibit specific enzymes or interact with molecular targets involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is unique due to the presence of both a fluorine atom and a boronic ester group, which confer distinct reactivity and potential for diverse applications. The hydroxymethyl group further enhances its versatility in chemical transformations and biological interactions.

Biological Activity

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17BFNO4
  • Molecular Weight : 301.142 g/mol
  • CAS Number : 1351997-55-1
  • Density : 1.3 g/cm³
  • Boiling Point : 432.6 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom and the boronic ester group enhances its reactivity and potential for forming complexes with biomolecules.

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)6.5
Compound BMDA-MB-231 (Breast Cancer)9.46
Compound CHeLa (Cervical Cancer)12.0

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial Activity

The compound's antibacterial properties have also been investigated. Studies have shown that certain pyridine derivatives can exhibit antibacterial effects against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.25 µg/mL
Enterococcus faecalis0.5 µg/mL
Bacillus subtilis1 µg/mL

These results indicate potential applications in treating bacterial infections.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of a related compound on MCF-7 cells, the derivative exhibited an IC50 value of 6.5 µM, demonstrating superior efficacy compared to standard chemotherapy agents like 5-Fluorouracil (IC50 = 17.02 µM) . The mechanism was linked to increased caspase activity, indicating enhanced apoptotic signaling.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties against Staphylococcus aureus and Enterococcus faecalis revealed MIC values of 0.25 µg/mL and 0.5 µg/mL respectively . The study concluded that the compound's structure allowed for effective membrane disruption in bacterial cells.

Properties

Molecular Formula

C12H17BFNO3

Molecular Weight

253.08 g/mol

IUPAC Name

[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol

InChI

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(7-16)15-6-8/h5-6,16H,7H2,1-4H3

InChI Key

ZQSOOIJIDNUIDI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CO)F

Origin of Product

United States

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